AC-D-BPA-OH

Description

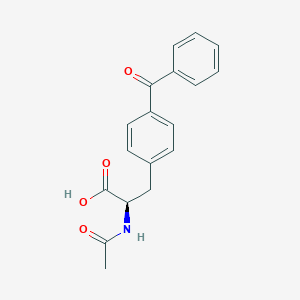

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYJTWQCNXWBRA-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427292 |

Source

|

| Record name | Acetyl-4-benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-42-9 |

Source

|

| Record name | Acetyl-4-benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of N-acetyl-D-3,4-dihydroxyphenylalanine

This guide provides a comprehensive technical overview of the chemical structure of N-acetyl-D-3,4-dihydroxyphenylalanine, a molecule of significant interest to researchers and professionals in the fields of drug development, biochemistry, and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the causality of its structural features and their implications for its chemical properties and potential applications.

Deciphering the Nomenclature: From Abbreviation to Precise Identification

The designation "AC-D-BPA-OH" represents a concise abbreviation for a more formally named chemical entity. Through a systematic deconstruction of this acronym, we can arrive at its precise chemical identity:

-

AC : Refers to an acetyl group (CH₃CO-), a common functional group in organic chemistry.

-

D : Indicates the stereochemical configuration of the molecule, specifically that it is the D-enantiomer . Enantiomers are stereoisomers that are non-superimposable mirror images of each other, a critical consideration in pharmacology as different enantiomers can exhibit distinct biological activities.

-

BPA : In this context, "BPA" is likely a non-standard abbreviation. Based on the overall structure, it logically points to a derivative of phenylalanine .[1]

-

OH : Signifies the presence of hydroxyl (-OH) groups .

Synthesizing these components leads to the identification of the molecule as N-acetyl-D-3,4-dihydroxyphenylalanine . This nomenclature specifies an N-acetylated derivative of the D-isomer of 3,4-dihydroxyphenylalanine (D-DOPA).

The Chemical Architecture of N-acetyl-D-3,4-dihydroxyphenylalanine

The structural integrity of N-acetyl-D-3,4-dihydroxyphenylalanine is best understood by examining its constituent parts and their spatial arrangement.

Core Chemical Identifiers

For clarity and unambiguous identification in research and documentation, the following chemical identifiers are provided:

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | Derived from PubChem data for similar structures[1][2] |

| Molecular Formula | C₁₁H₁₃NO₅ | Derived from structural components |

| SMILES String | CC(=O)NCc1ccc(O)c(O)c1 | Derived from structural components and similar molecules[1][2] |

| Molecular Weight | 239.22 g/mol | Calculated from the molecular formula |

A Visual Representation of the Molecular Structure

The two-dimensional chemical structure of N-acetyl-D-3,4-dihydroxyphenylalanine is presented below:

In-Depth Structural Analysis and Functional Group Significance

A thorough understanding of the molecule necessitates a detailed examination of its key structural features and the functional groups that define its chemical character and potential reactivity.

The Chiral Center and Its D-Configuration

The alpha-carbon (Cα), the carbon atom adjacent to the carboxyl group, is a chiral center . This is because it is bonded to four different substituents:

-

The carboxyl group (-COOH)

-

The N-acetylamino group (-NHCOCH₃)

-

The 3,4-dihydroxybenzyl group

-

A hydrogen atom

The "D" designation in the name specifies the absolute configuration at this chiral center. In a Fischer projection, the amino group would be on the right side. This stereochemistry is crucial as biological systems, such as enzymes and receptors, are often highly stereospecific. The L-enantiomer of the parent amino acid, L-DOPA, is a well-known precursor to the neurotransmitter dopamine.[3][4] The D-isomer, D-DOPA, has been shown to have less physiological activity in some contexts but is a valuable tool for stereospecificity studies.[5]

The N-Acetyl Group: A Key Modification

The presence of an acetyl group on the nitrogen atom of the amino group has several important consequences:

-

Amide Formation : The acetylation converts the primary amine of D-DOPA into a secondary amide. This change significantly alters the electronic properties and reactivity of the nitrogen atom.

-

Reduced Basicity : The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety. This makes the nitrogen significantly less basic compared to the free amino group in D-DOPA.

-

Increased Lipophilicity : The addition of the acetyl group generally increases the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.

-

Potential for Altered Biological Activity : N-acetylation is a common metabolic pathway and can also be a deliberate modification in drug design to modulate activity, stability, and pharmacokinetic properties. For instance, N-acetylated amino acids have been explored for various therapeutic applications.[6][7]

The Catechol Moiety: A Hub of Reactivity

The 3,4-dihydroxy-substituted phenyl ring is known as a catechol group. This functional group is a key feature and confers several important properties:

-

Antioxidant Activity : Catechols are excellent electron donors and can act as potent antioxidants by scavenging free radicals.

-

Metal Chelation : The two adjacent hydroxyl groups can chelate metal ions, a property that can be relevant in various biological and chemical contexts.

-

Susceptibility to Oxidation : The catechol ring is readily oxidized to form a reactive ortho-quinone. This reactivity is a double-edged sword; it is essential for some of its biological functions but can also lead to instability and the formation of potentially cytotoxic species.

The interplay of these functional groups—the chiral center, the N-acetyl group, and the catechol moiety—defines the unique chemical personality of N-acetyl-D-3,4-dihydroxyphenylalanine.

Logical Relationships of Structural Components

The following diagram, generated using Graphviz, illustrates the key structural components and their connectivity within N-acetyl-D-3,4-dihydroxyphenylalanine.

A diagram illustrating the key structural components of N-acetyl-D-3,4-dihydroxyphenylalanine.

Experimental Considerations and Methodologies

The synthesis and analysis of N-acetyl-D-3,4-dihydroxyphenylalanine would draw upon established principles of organic chemistry and analytical techniques.

Synthesis Protocol: A Conceptual Workflow

The synthesis of N-acetyl-D-3,4-dihydroxyphenylalanine would typically involve the acetylation of D-3,4-dihydroxyphenylalanine (D-DOPA). A generalized protocol is outlined below, emphasizing the rationale behind the procedural steps.

Objective: To selectively acetylate the amino group of D-DOPA.

Materials:

-

D-3,4-dihydroxyphenylalanine (D-DOPA)

-

Acetic anhydride

-

A suitable solvent (e.g., acetic acid, or a biphasic system)

-

Base (e.g., sodium bicarbonate, for Schotten-Baumann conditions)

-

Acid for workup (e.g., HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Step-by-Step Methodology:

-

Dissolution of D-DOPA : The starting material, D-DOPA, is dissolved in a suitable solvent. The choice of solvent is critical to ensure the solubility of the amino acid and to facilitate the reaction. Acetic acid is a common solvent for such acetylations.[8]

-

Addition of Acetylating Agent : Acetic anhydride is added to the solution. It is a highly effective acetylating agent. The reaction is often performed at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic nature of the reaction and to minimize potential side reactions, such as acetylation of the hydroxyl groups on the catechol ring.

-

Reaction Monitoring : The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Workup and Isolation : Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves:

-

Quenching of excess acetic anhydride by the addition of water.

-

Neutralization or acidification of the solution to precipitate the product, as its solubility is pH-dependent.

-

Extraction with an organic solvent if the product is sufficiently soluble.

-

Washing of the organic layer to remove impurities.

-

Drying of the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Removal of the solvent under reduced pressure to yield the crude product.

-

-

Purification : The crude N-acetyl-D-3,4-dihydroxyphenylalanine is then purified, typically by recrystallization or column chromatography, to obtain a product of high purity.

Causality in Experimental Design:

-

The use of acetic anhydride provides a reactive and efficient source of the acetyl group.

-

Temperature control is essential to ensure the selectivity of N-acetylation over O-acetylation of the catechol hydroxyls.

-

The workup procedure is designed to separate the product from unreacted starting materials, byproducts, and the solvent based on differences in their physicochemical properties like solubility and acidity.

Conclusion

The chemical structure of N-acetyl-D-3,4-dihydroxyphenylalanine is characterized by a unique combination of a chiral center with D-configuration, an N-acetylated amino group, and a reactive catechol moiety. Each of these structural features contributes to its overall chemical properties and potential biological activity. This in-depth guide provides the foundational knowledge necessary for researchers and drug development professionals to understand, synthesize, and explore the potential applications of this intriguing molecule. The insights into its structural nuances are critical for designing experiments and interpreting results in the pursuit of novel therapeutics and biochemical probes.

References

-

Wikipedia. (n.d.). L-DOPA. Retrieved January 25, 2026, from [Link].

-

Golm Metabolome Database. (n.d.). Synonyms of 3,4-dihydroxy-L-phenylalanine. Retrieved January 25, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 836, DL-Dopa. Retrieved January 25, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92222, dopa d-form. Retrieved January 25, 2026, from [Link].

-

Solecka, J., Rajnisz, A., Postek, M., Zajko, J., Kawecki, R., Havlicek, V., Bednarek, E., & Kozerski, L. (2012). N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812. The Journal of Antibiotics, 65(4), 219–221. [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101184, (-)-N-Acetylphenylalanine. Retrieved January 25, 2026, from [Link].

-

Sturabotti, E., Calcaterra, A., & Leonelli, F. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(1), 433. [Link].

-

ResearchGate. (2023). (PDF) N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylanylamido-2-deoxy-d-glucose (NAPA). Retrieved January 25, 2026, from [Link].

-

Park, J. K., Chung, M. J., & Choi, H. N. (2011). N-Acetylglucosamine: Production and Applications. Journal of Microbiology and Biotechnology, 21(1), 1–8. [Link].

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Mason, V., Fratter, A., & Pellizzato, M. (2022). Efficacy and absorption of hyaluronic acid and N-acetyl-D-glucosamine for the treatment of osteoarthritis: a review. European Journal of Medical and Pharmacological Sciences, 26(15), 5567-5575. [Link].

Sources

- 1. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dopa d-form | C9H11NO4 | CID 92222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-DOPA - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dihydroxy- L- phenylalanine = 98 TLC 59-92-7 [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

The Endocrine Disrupting Mechanisms of Bisphenol A (BPA): A Technical Guide for Researchers

Abstract

Bisphenol A (BPA), a compound integral to the production of polycarbonate plastics and epoxy resins, is now recognized as a significant endocrine-disrupting chemical (EDC).[1][2][3] Its widespread use has led to ubiquitous human exposure, raising concerns about its impact on hormonal homeostasis and associated health risks, including reproductive and developmental abnormalities.[4][5][6][7] This technical guide provides an in-depth exploration of the molecular mechanisms through which BPA exerts its endocrine-disrupting effects. We will delve into both receptor-mediated and non-receptor-mediated pathways, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This guide also includes detailed protocols for key in vitro and in vivo assays essential for characterizing the endocrine-disrupting potential of BPA and its analogues.

Introduction: The Challenge of Endocrine Disruption

Endocrine disruptors are exogenous chemicals that interfere with the body's hormonal systems, potentially leading to adverse health outcomes such as reproductive disorders, metabolic diseases, and certain cancers.[4] These chemicals can mimic or block the action of natural hormones, alter their synthesis and metabolism, or modify the receptors that they bind to.[4] Hormones operate at very low concentrations, meaning that even minimal exposure to EDCs can have significant biological effects.[4]

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) is a classic example of an EDC.[1][2] Its chemical structure allows it to interact with various components of the endocrine system, leading to a cascade of downstream effects.[6][8] Understanding the precise mechanisms of BPA's action is crucial for assessing its risks and developing strategies to mitigate its impact.

Chemical and Physical Properties of Bisphenol A

| Property | Value | Reference |

| Chemical Formula | C15H16O2 | [1] |

| Molar Mass | 228.291 g·mol−1 | [1] |

| Appearance | White solid/flakes | [1][2] |

| Solubility | Poor in water, soluble in organic solvents | [1] |

| Melting Point | 155 °C | [1] |

| log Kow | 3.32 | [2] |

Core Mechanisms of BPA's Endocrine-Disrupting Action

BPA's endocrine-disrupting activity is multifaceted, involving both interactions with nuclear receptors and interference with other cellular pathways.

Receptor-Mediated Pathways

BPA's structural similarity to estradiol allows it to bind to and modulate the activity of several nuclear receptors.

The most well-characterized mechanism of BPA's action is its interaction with estrogen receptors ERα and ERβ.[6][9] While its binding affinity is significantly lower than that of 17β-estradiol, BPA can still act as an ER agonist, initiating estrogenic responses.[8][9] This interaction can lead to changes in gene expression that are normally regulated by endogenous estrogens.[8][9]

BPA has also been shown to act as an androgen receptor (AR) antagonist.[10] It can bind to the AR and inhibit the action of androgens like testosterone.[10][11] This anti-androgenic activity can disrupt male reproductive development and function.[10][11] The binding of BPA to the AR can interfere with the receptor's nuclear translocation and its ability to regulate gene expression.[10]

Research suggests that BPA can also interact with other nuclear receptors, including the estrogen-related receptor-γ (ERR-γ), to which it binds with high affinity.[12] It may also modulate the activity of the thyroid hormone receptor and peroxisome proliferator-activated receptors (PPARs), although these interactions are less well-characterized.[10]

Non-Receptor-Mediated Pathways

Beyond direct receptor binding, BPA can disrupt the endocrine system through other mechanisms.

BPA has been shown to interfere with the synthesis of steroid hormones (steroidogenesis).[5][13][14] It can affect the expression and activity of key enzymes in the steroidogenic pathway, such as those in the cytochrome P450 family.[14] This can lead to altered levels of circulating hormones like testosterone and estradiol.[13][15][16] Leydig cells in the testes are particularly sensitive to the effects of BPA.[13]

BPA exposure has been linked to increased oxidative stress in various tissues. This can lead to cellular damage and interfere with normal signaling pathways, further contributing to its endocrine-disrupting effects.

Experimental Characterization of BPA's Endocrine Activity

A variety of in vitro and in vivo assays are used to assess the endocrine-disrupting potential of chemicals like BPA.[17][18]

In Vitro Assays

In vitro assays provide a controlled environment to study specific mechanisms of action.[18]

This assay is used to determine if a chemical can activate the estrogen receptor and induce gene expression.[19][20]

Protocol:

-

Cell Culture: MCF-7 cells, which endogenously express ERα, are commonly used.[21] These cells are stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).[19][22]

-

Treatment: Cells are treated with a range of concentrations of the test compound (BPA) and controls (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

-

Incubation: Cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured by adding a substrate and quantifying the resulting luminescence.

-

Data Analysis: The luminescence signal is proportional to the level of ER activation. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration).

This assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones.[15][23][24]

Protocol:

-

Cell Culture: H295R cells are cultured in a suitable medium.

-

Treatment: Cells are exposed to various concentrations of the test substance (BPA) for a defined period (e.g., 48 hours).[15][23]

-

Hormone Extraction: The culture medium is collected, and steroid hormones are extracted.

-

Hormone Quantification: The concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are measured using techniques like ELISA or LC-MS/MS.[15][25]

-

Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.[15]

-

Data Analysis: Changes in hormone levels relative to control cultures are analyzed to identify inhibitory or inductive effects on steroidogenesis.

In Vivo Assays

In vivo assays provide information on the effects of a substance in a whole organism.[18]

This short-term screening assay is used to detect the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[26][27][28]

Protocol:

-

Animal Model: Immature or ovariectomized female rats are used.[26]

-

Dosing: The animals are administered the test chemical (BPA) daily for three consecutive days via oral gavage or subcutaneous injection.[28]

-

Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet and/or blotted weight).[28]

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.[27]

Quantitative Data Summary

The following table summarizes key quantitative data related to BPA's endocrine-disrupting activity.

| Assay | Endpoint | Species/Cell Line | Value | Reference |

| Estrogen Receptor Binding | Relative Binding Affinity (RBA) to ERα (Estradiol = 100) | Human | ~0.01-0.1 | [8][9] |

| Estrogen Receptor Transactivation | EC50 | MCF-7 cells | 10^-7 to 10^-5 M | [21] |

| Androgen Receptor Binding | Competitive Binding | Rat | Yes | [10] |

| H295R Steroidogenesis | Testosterone Production | Human | Inhibition | [13][14] |

| Uterotrophic Assay | Uterine Weight Increase | Rat | Yes | [29] |

Conclusion and Future Directions

Bisphenol A is a potent endocrine disruptor that acts through a variety of mechanisms, including binding to estrogen and androgen receptors and interfering with steroid hormone synthesis.[4][9][10][13] The in vitro and in vivo assays described in this guide are essential tools for characterizing the endocrine-disrupting properties of BPA and other chemicals.

Future research should focus on elucidating the effects of low-dose and long-term exposure to BPA, as well as the potential for synergistic effects with other EDCs. A deeper understanding of the complex interplay between different endocrine-disrupting mechanisms is also needed to improve risk assessment and protect human and environmental health.

References

-

Endocrine disruptor - Wikipedia. [Link]

-

Judson, R. S., et al. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(7), 657–665. [Link]

-

Endocrine Disruptor Testing - Charles River Laboratories. [Link]

-

Lee, H. J., et al. (2013). Bisphenol A affects androgen receptor function via multiple mechanisms. Chemosphere, 90(1), 19-25. [Link]

-

Diamanti-Kandarakis, E., et al. (2024). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. Journal of Clinical Medicine, 13(5), 1363. [Link]

-

Di Nisio, A., et al. (2020). Effects of Bisphenols on Testicular Steroidogenesis. Frontiers in Endocrinology, 11, 482. [Link]

-

Okada, H., et al. (2008). Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. Environmental Health Perspectives, 116(1), 32–38. [Link]

-

Michałowicz, J. (2022). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Environmental Toxicology and Pharmacology, 96, 104005. [Link]

-

Fender, E., et al. (2021). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 1(10), e265. [Link]

-

Bisphenol A - Wikipedia. [Link]

-

Jeung, E. B., et al. (2015). Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight. PLOS ONE, 10(9), e0138438. [Link]

-

Ullah, A., et al. (2019). Knowledge Gap in Understanding the Steroidogenic Acute Regulatory Protein Regulation in Steroidogenesis Following Exposure to Bisphenol A and Its Analogues. International Journal of Molecular Sciences, 20(18), 4438. [Link]

-

Bisphenol A | C15H16O2 | CID 6623 - PubChem. [Link]

-

Ziv-Gal, A., & Flaws, J. A. (2022). Chapter 1: Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. In Endocrine Disruptors. IntechOpen. [Link]

-

DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line - JRC Big Data Analytics Platform. [Link]

-

Lee, H. R., et al. (2018). Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. Journal of Cellular and Molecular Medicine, 22(1), 17–26. [Link]

-

Kleinstreuer, N. K., et al. (2017). Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays. Toxicological Sciences, 155(1), 51–69. [Link]

-

Fender, E., et al. (2021). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments, (173), e62725. [Link]

-

Chemical structures of BPA and its related chemicals. BPA and 20... - ResearchGate. [Link]

-

Story of the Uterotrophic Assay - Regulations.gov. [Link]

-

(PDF) Effects of Bisphenols on Testicular Steroidogenesis - ResearchGate. [Link]

-

Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC - Xenometrix. [Link]

-

Karmaus, A. L., et al. (2016). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 151(2), 347–358. [Link]

-

Alonso-Magdalena, P., et al. (2015). Molecular Mechanisms of Action of BPA. Endocrine Reviews, 36(5), 465–481. [Link]

-

Human ERα Reporter Assay Kit - Indigo Biosciences. [Link]

-

Endocrine Disruptors Investigate how substances like Bisphenol A (BPA) affect hormonal balance and reproductive health - ResearchGate. [Link]

-

Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS - Urosphere. [Link]

-

Binding of BPA to the estrogen receptor α (a) Cavities detected on... - ResearchGate. [Link]

-

Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity | Request PDF - ResearchGate. [Link]

-

Gach, K., et al. (2024). Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells. Communications Biology, 7(1), 717. [Link]

-

Endocrine Disruption Assay Services - LifeNet Health LifeSciences. [Link]

-

The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - ResearchGate. [Link]

-

Ricke, W. A., et al. (2020). The role of the androgen receptor in prostate development and benign prostatic hyperplasia: A review. Asian Journal of Urology, 7(3), 193–200. [Link]

-

Chemical structures of bisphenol A (BPA) and bisphenol B (BPB). - ResearchGate. [Link]

-

(PDF) Inhibition of Testicular Steroidogenesis by the Xenoestrogen Bisphenol A Is Associated with Reduced Pituitary Luteinizing Hormone Secretion and Decreased Steroidogenic Enzyme Gene Expression in Rat Leydig Cells - ResearchGate. [Link]

-

Zoeller, R. T., et al. (2012). A Statement of Principles from The Endocrine Society. Endocrine Reviews, 33(3), 355–361. [Link]

-

Zacharewski, T. R., et al. (2000). Rapid and Sensitive Reporter Gene that Uses Green Fluorescent Protein Expression to Detect Chemicals with Estrogenic Activity. Toxicological Sciences, 53(2), 273–280. [Link]

-

Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection | Labcorp. [Link]

-

Androgen Receptor Pathway Inhibitors in HSPC and CRCP - YouTube. [Link]

-

Perinatal BPAF Exposure Reprograms Offspring's Immune–Metabolic Axis: A Multi-Omics Investigation of Intergenerational Hepatotoxicity - MDPI. [Link]

-

Evaluating H295R steroidogenesis assay data for robust interpretation - CropLife Europe. [Link]

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endocrine disruptor - Wikipedia [en.wikipedia.org]

- 5. Knowledge Gap in Understanding the Steroidogenic Acute Regulatory Protein Regulation in Steroidogenesis Following Exposure to Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Bisphenols on Testicular Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. croplifeeurope.eu [croplifeeurope.eu]

- 25. labcorp.com [labcorp.com]

- 26. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. urosphere.com [urosphere.com]

- 29. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetyl-D-tyrosine

A Note on Nomenclature: The compound designated "AC-D-BPA-OH" is interpreted as N-Acetyl-D-tyrosine. This interpretation is based on the component parts of the requested name: "AC" for acetyl, "D" for the D-enantiomer, and the structural similarity of the 4-hydroxyphenyl group in tyrosine to substructures of Bisphenol A (BPA), along with the presence of a hydroxyl group ("OH").

This guide provides a comprehensive technical overview of N-Acetyl-D-tyrosine, a derivative of the amino acid D-tyrosine. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this compound.

Core Chemical Identity

CAS Number: 19764-32-0[1]

IUPAC Name: (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid

Structural Representation

Caption: 2D structure of N-Acetyl-D-tyrosine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 151-154 °C | |

| Solubility | Soluble in water | |

| Optical Activity | [α]²⁰/D -47°, c = 1 in water |

Synthesis and Manufacturing

The synthesis of N-Acetyl-D-tyrosine typically involves the acetylation of D-tyrosine. A common laboratory-scale and industrial process is the reaction of D-tyrosine with acetic anhydride.

Synthetic Workflow

Caption: General workflow for the synthesis of N-Acetyl-D-tyrosine.

Detailed Experimental Protocol

Materials:

-

D-Tyrosine

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

-

Deionized Water

-

Ethanol (for recrystallization, optional)

-

Reaction flask with magnetic stirrer and reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend D-tyrosine in a minimal amount of glacial acetic acid or water.

-

Acetylation: While stirring, slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (D-tyrosine) is no longer detectable.

-

Crystallization: Upon completion, the reaction mixture is cooled in an ice bath to induce crystallization of the N-Acetyl-D-tyrosine product.

-

Isolation: The crystalline product is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude product is washed with cold deionized water to remove unreacted acetic anhydride and acetic acid. For higher purity, recrystallization from a suitable solvent system (e.g., water-ethanol mixture) can be performed.

-

Drying: The purified N-Acetyl-D-tyrosine is dried in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Causality Behind Experimental Choices:

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a strong and efficient acetylating agent that reacts readily with the amino group of tyrosine.

-

Controlled Temperature: The acetylation reaction is exothermic. Maintaining a controlled temperature prevents side reactions and ensures the stability of the product.

-

Washing with Cold Water: This step is crucial for removing water-soluble impurities like acetic acid and unreacted acetic anhydride without significantly dissolving the desired product.

Applications in Research and Drug Development

N-Acetyl-D-tyrosine serves as a valuable building block in the synthesis of more complex molecules and has been explored for its own biological activities.

-

Chiral Intermediate: Due to its specific stereochemistry, it is used in the asymmetric synthesis of peptides and other chiral molecules. The N-acetyl group provides protection to the amino functionality, allowing for selective reactions at other parts of the molecule.

-

Prodrug Development: The acetylation of D-tyrosine can modify its pharmacokinetic properties, such as solubility and stability, making it a candidate for prodrug strategies.

-

Metabolic Studies: As a D-amino acid derivative, it is utilized in studies investigating the metabolism and biological roles of D-amino acids in various organisms.

-

Excipient in Formulations: N-acetyl-D-alanine, a related compound, is used as an excipient in some pharmaceutical formulations, suggesting a potential similar use for N-acetyl-D-tyrosine.[2]

Biological Significance and Potential Mechanisms of Action

While L-amino acids are the primary building blocks of proteins, D-amino acids and their derivatives are increasingly recognized for their roles in biological systems.

D-Amino Acid Metabolism

The presence of D-amino acid oxidase in various tissues suggests that mammals have the capacity to metabolize D-amino acids. N-acetylation can influence the rate and pathway of this metabolism.

Neurological Research

Given that L-tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine, N-Acetyl-D-tyrosine is of interest in neurological research to understand how D-enantiomers might interact with or modulate these pathways.

Signaling Pathway Interactions

The potential for N-Acetyl-D-tyrosine to interact with cellular signaling pathways is an area of active investigation. The structural similarity to L-tyrosine suggests possible competitive inhibition or allosteric modulation of tyrosine-dependent enzymes.

Caption: Hypothetical interaction of N-Acetyl-D-tyrosine with a tyrosine-dependent signaling pathway.

Quality Control and Analytical Methods

Ensuring the purity and identity of N-Acetyl-D-tyrosine is critical for its application in research and development.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. Chiral HPLC is used to determine enantiomeric excess. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the acetyl group and tyrosine backbone. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., amide, carboxylic acid, hydroxyl). |

| Melting Point Analysis | Preliminary assessment of purity. |

| Optical Rotation | Confirmation of the D-enantiomeric form. |

Safety and Handling

As a laboratory chemical, standard safety precautions should be observed when handling N-Acetyl-D-tyrosine.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-Acetyl-D-tyrosine is a valuable chemical entity with established and potential applications in chemical synthesis and the life sciences. Its unique stereochemistry and the presence of the N-acetyl group confer properties that make it a useful tool for researchers and drug developers. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective utilization.

References

-

Contagion Live. (2019, February 19). FDA Approves Premixed Vancomycin Injection. Retrieved January 25, 2026, from [Link]

Sources

The Unforeseen Legacy: A Researcher's Guide to the Discovery and Scientific Evolution of Bisphenol A and Its Analogs

An In-depth Technical Guide for Researchers

Abstract

Bisphenol A (BPA), a compound synthesized over a century ago, has become a cornerstone of the modern plastics industry. However, its unintended discovery as an endocrine-disrupting chemical (EDC) has sparked decades of scientific inquiry, public concern, and regulatory debate. This has led to the proliferation of "BPA-free" products, which often contain structurally similar bisphenol analogs. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of BPA and its analogs. We will delve into the initial synthesis and industrial applications, the pivotal discovery of its estrogenic properties, and the subsequent emergence of analogs such as Bisphenol S (BPS) and Bisphenol F (BPF). This guide will also provide an in-depth look at the analytical methodologies used to detect these compounds, their comparative toxicology, and the mechanistic insights into their endocrine-disrupting activities. Finally, we will present a detailed experimental workflow for assessing estrogenic activity, offering a practical framework for researchers in the field.

The Genesis of Bisphenol A (BPA): From Chemical Curiosity to Industrial Workhorse

The story of Bisphenol A begins not in a toxicology lab, but in a chemist's flask. In 1891, Russian chemist Aleksandr Dianin first synthesized BPA by condensing two equivalents of phenol with one equivalent of acetone. For decades, it remained a chemical curiosity. Its trajectory shifted dramatically in the 1930s when it was identified as a potential synthetic estrogen. British biochemist Edward Charles Dodds, in his search for potent estrogen mimics, investigated BPA and found it to possess estrogenic activity, albeit weaker than the natural hormone estradiol.

However, the discovery of the more potent synthetic estrogen, diethylstilbestrol (DES), by Dodds and his colleagues in 1938, diverted attention away from BPA's potential therapeutic applications. It wasn't until the 1950s that BPA found its true calling in the burgeoning plastics industry. Chemists at Bayer and General Electric independently discovered that BPA could be polymerized with phosgene to create a clear, shatter-resistant thermoplastic known as polycarbonate. This versatile material, along with the development of epoxy resins from BPA and epichlorohydrin, cemented BPA's role as a high-production-volume chemical, integral to a vast array of consumer products, from food and beverage containers to medical devices and thermal paper receipts.

The Endocrine Disruption Revelation: A Serendipitous Discovery

The widespread use of BPA-containing plastics set the stage for a paradigm shift in our understanding of chemical safety. In the early 1990s, a team of researchers at Tufts University School of Medicine, led by Dr. Ana Soto and Dr. Carlos Sonnenschein, made a serendipitous discovery that would reignite concerns about BPA's estrogenic properties. While studying the regulation of cell proliferation, they observed unexpected estrogenic activity in their control cell cultures. After a meticulous process of elimination, they traced the source of this contamination to the polycarbonate flasks used to culture the cells. They found that BPA was leaching from the plastic and acting as an estrogen mimic, promoting cell proliferation. This groundbreaking research, published in Environmental Health Perspectives in 1991, was a critical turning point, bringing the issue of low-dose exposure to EDCs from consumer products to the forefront of scientific and public discourse.

The Rise of BPA Analogs: A "Safer" Alternative?

In response to growing consumer demand and regulatory pressure, manufacturers began to phase out BPA in many applications, particularly those involving contact with food and beverages for infants and young children. This led to the introduction of "BPA-free" products, which often use other bisphenol compounds as substitutes. The most common of these analogs include:

-

Bisphenol S (BPS): Developed as a more stable alternative to BPA for use in thermal paper and as a component in some polycarbonates and epoxy resins.

-

Bisphenol F (BPF): Used in the manufacturing of epoxy resins and coatings, often for applications requiring lower viscosity and higher chemical resistance than BPA-based epoxies.

-

Bisphenol AF (BPAF): A fluorinated analog used in specialty polymers, electronic components, and as a crosslinking agent in some fluoroelastomers.

The rationale behind the selection of these analogs was often based on their different chemical properties, which could be advantageous for specific industrial applications. However, the structural similarity to BPA raised immediate questions about their potential to exert similar endocrine-disrupting effects. Subsequent research has indeed shown that many of these analogs are not inert and can interact with estrogen receptors and other cellular targets, sometimes with potencies comparable to or even greater than BPA itself.

Timeline of Key Events

Caption: A timeline of key milestones in the history of BPA and its analogs.

Analytical Methodologies for BPA and its Analogs

The accurate detection and quantification of BPA and its analogs in various matrices, from environmental samples to human tissues, is crucial for assessing exposure and understanding potential health risks. The gold standard for this type of analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle of HPLC-MS/MS

HPLC-MS/MS is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

-

Chromatographic Separation (HPLC): The sample extract is injected into the HPLC system. A high-pressure pump moves a liquid mobile phase through a column packed with a solid stationary phase. The different chemical properties of the bisphenols (e.g., polarity) cause them to travel through the column at different speeds, effectively separating them from each other and from other components in the sample matrix.

-

Ionization: As the separated compounds exit the HPLC column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for bisphenols, as it is a soft ionization technique that keeps the molecules intact while imparting a charge.

-

Mass Analysis (Tandem MS): The ionized molecules are then guided into the mass analyzer. In a tandem MS system (e.g., a triple quadrupole), a specific precursor ion (the ionized molecule of interest) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and provides excellent sensitivity, allowing for the detection of trace levels of bisphenols in complex samples.

Experimental Protocol: Quantification of BPA and BPS in Human Serum by HPLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and analytes of interest.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To extract the bisphenols from the serum matrix and concentrate them for analysis.

-

Steps:

-

To 500 µL of serum, add an internal standard (e.g., ¹³C₁₂-BPA) to correct for extraction losses and matrix effects.

-

Add 10 µL of β-glucuronidase/sulfatase to deconjugate the bisphenols (which are often metabolized in the body). Incubate at 37°C for 4 hours.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the pre-treated serum sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Elute the bisphenols with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

-

2. HPLC-MS/MS Analysis

-

Objective: To separate and quantify the extracted bisphenols.

-

Parameters:

-

HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole with ESI source in negative ion mode.

-

MRM Transitions:

-

BPA: m/z 227.1 → 212.1

-

BPS: m/z 249.0 → 108.0

-

¹³C₁₂-BPA: m/z 239.1 → 224.1

-

-

3. Data Analysis

-

Objective: To calculate the concentration of BPA and BPS in the original samples.

-

Steps:

-

Generate a calibration curve using standards of known concentrations.

-

Integrate the peak areas for the analytes and the internal standard in the samples.

-

Calculate the concentration of each analyte in the sample using the calibration curve and correcting for the recovery of the internal standard.

-

Comparative Toxicology and Mechanistic Insights

While BPA is the most well-studied bisphenol, a growing body of research is focused on understanding the toxicological profiles of its analogs. A key mechanism of action for many bisphenols is their interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ).

Estrogen Receptor Signaling Pathway

Caption: Simplified estrogen receptor signaling pathway disrupted by bisphenols.

When bisphenols enter a cell, they can bind to the ligand-binding domain of the ER, causing the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs). This binding recruits co-regulatory proteins and initiates the transcription of estrogen-responsive genes, leading to a physiological response.

Comparative Estrogenic Potency

The estrogenic potency of different bisphenols can be compared using in vitro assays, such as the MCF-7 cell proliferation assay or reporter gene assays. The results are often expressed as the relative estrogenic potency (REP) compared to 17β-estradiol (E2), which is assigned a REP of 1.

| Compound | Relative Estrogenic Potency (REP) vs. E2 | Receptor Binding Affinity (RBA) for ERα (E2=100) |

| 17β-Estradiol (E2) | 1 | 100 |

| Bisphenol A (BPA) | ~0.001 - 0.01 | ~0.01 - 0.1 |

| Bisphenol S (BPS) | ~0.0001 - 0.001 | ~0.001 - 0.01 |

| Bisphenol F (BPF) | ~0.001 - 0.01 | ~0.01 - 0.1 |

| Bisphenol AF (BPAF) | ~0.1 - 1 | ~1 - 10 |

Note: These values are approximate and can vary depending on the specific assay and experimental conditions.

As the table shows, while most common analogs like BPS and BPF have estrogenic potencies similar to or slightly less than BPA, some, like the fluorinated analog BPAF, can be significantly more potent. This highlights the critical need to evaluate each analog individually rather than assuming they are safe alternatives.

Case Study: A Typical Experimental Workflow for Assessing Estrogenic Activity

This section outlines a typical workflow for a researcher investigating the potential estrogenic activity of a novel BPA analog.

Caption: Experimental workflow for assessing the estrogenic activity of a test compound.

Detailed Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)

1. Cell Culture

-

Maintain MCF-7 cells (an estrogen-sensitive human breast cancer cell line) in a standard culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Prior to the experiment, "starve" the cells by culturing them in a phenol red-free medium with charcoal-stripped FBS for 3-4 days. This removes residual estrogens and reduces baseline proliferation.

2. Experimental Setup

-

Seed the starved cells into 96-well plates at a density of ~3,000 cells per well.

-

Allow the cells to attach for 24 hours.

-

Prepare serial dilutions of the test compound, BPA, E2, and a vehicle control (e.g., DMSO).

-

Replace the starvation medium with a medium containing the various concentrations of the test compounds. Ensure the final concentration of the vehicle is consistent across all wells (e.g., <0.1%).

3. Incubation and Measurement

-

Incubate the plates for 6-7 days at 37°C in a humidified incubator with 5% CO₂.

-

On the final day, quantify cell proliferation. A common method is the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Fix the cells with trichloroacetic acid.

-

Stain with SRB dye.

-

Wash away the unbound dye.

-

Solubilize the bound dye with a Tris-base solution.

-

Read the absorbance at 510 nm using a plate reader.

-

4. Data Interpretation

-

The absorbance values are directly proportional to the number of cells.

-

Plot the absorbance against the log of the compound concentration to generate a dose-response curve.

-

Fit the data to a sigmoidal curve to determine the EC50 and the maximum proliferative effect.

-

By comparing these parameters for the test analog to those of BPA and E2, the researcher can make a quantitative assessment of its estrogenic potency.

Future Perspectives and Regulatory Landscape

The field of bisphenol research is continually evolving. New analogs are being introduced into the market, often with little to no toxicological data. This creates a significant challenge for researchers and regulators, who are often playing catch-up. Future research will likely focus on:

-

High-throughput screening: Developing rapid methods to screen new analogs for endocrine activity before they are widely used.

-

Non-ER mediated pathways: Investigating the effects of bisphenols on other cellular targets, such as the androgen receptor, thyroid hormone receptors, and various metabolic pathways.

-

Mixture effects: Understanding the combined effects of exposure to multiple bisphenols and other EDCs, which more accurately reflects real-world human exposure.

The regulatory landscape remains fragmented globally. Some countries and regions have banned or restricted the use of BPA in certain products, but regulations for its analogs are less common. As scientific evidence on the potential health risks of these substitutes accumulates, it is likely that regulatory scrutiny will increase.

Conclusion

The story of bisphenol A and its analogs is a compelling example of how a chemical's utility can be shadowed by unintended biological consequences. From its humble beginnings as a laboratory synthesis to its ubiquitous presence in modern life, BPA has forced the scientific community to grapple with the complexities of low-dose endocrine disruption. The emergence of "BPA-free" analogs has demonstrated that simple substitution is not always a safe solution. For researchers, this field offers a rich area of investigation, from developing more sensitive analytical methods to elucidating novel mechanisms of action. A thorough understanding of the history, chemistry, and toxicology of these compounds is essential for protecting public health and guiding the development of safer materials for the future.

References

- Dianin, A. P. (1891). On the condensation of ketones with phenols. J. Russ. Phys. Chem. Soc., 23, 488–517, 523–546, 601–611. (Historical reference, direct URL not available)

-

Dodds, E. C., & Lawson, W. (1936). A simple aromatic estrogen. Nature, 137(3476), 996. [Link]

-

Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental Health Perspectives, 92, 167–173. [Link]

-

Vandenberg, L. N., Hauser, R., Marcus, M., Olea, N., & Welshons, W. V. (2007). Human exposure to bisphenol A (BPA). Reproductive Toxicology, 24(2), 139–177. [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643–650. [Link]

-

Chen, D., Kannan, K., Tan, H., Zheng, Z., Feng, Y. L., Wu, Y., & Widelka, M. (2016). Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity-A Review. Environmental Science & Technology, 50(11), 5438–5453. [Link]

-

Grimaldi, M., Boulahtouf, A., Delfosse, V., Pelloux, V., Dechaud, H., & Balaguer, P. (2019). A comprehensive assessment of the endocrine-disrupting activities of bisphenol A and its analogs in vitro. International Journal of Molecular Sciences, 20(19), 4777. [Link]

A Researcher's Guide to Determining the Solubility of AC-D-BPA-OH in Common Laboratory Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound AC-D-BPA-OH, chemically identified as 4-(4-acetyl-2,6-dimethylphenoxy)butanoic acid. In the absence of readily available solubility data for this specific molecule, this document outlines a systematic approach, from theoretical prediction based on its hypothesized chemical structure to detailed experimental protocols for both qualitative and quantitative solubility determination.

Understanding AC-D-BPA-OH: A Structural Approach to Solubility Prediction

To initiate our investigation, we must first establish the chemical structure of 4-(4-acetyl-2,6-dimethylphenoxy)butanoic acid. Based on IUPAC nomenclature, the hypothesized structure is as follows:

Figure 1. Hypothesized Chemical Structure of AC-D-BPA-OH.

This structure reveals several key functional groups that will govern its solubility:

-

A Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. The acidic proton can be donated in the presence of a base, forming a highly polar carboxylate salt, which would significantly increase aqueous solubility.[1][2]

-

An Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.

-

A Phenyl Ring: This large aromatic portion is nonpolar and hydrophobic.

-

An Acetyl Group (-COCH3): The carbonyl group within this moiety is polar.

-

Two Methyl Groups (-CH3) on the Phenyl Ring: These are nonpolar.

-

A Butanoic Acid Chain: The four-carbon chain contributes to the nonpolar character of the molecule.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the presence of both polar (carboxylic acid, ether, acetyl) and significant nonpolar (phenyl ring, alkyl chain, methyl groups) regions, AC-D-BPA-OH is an amphipathic molecule.

Solubility Prediction:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area suggests that AC-D-BPA-OH will likely exhibit some solubility in nonpolar solvents.[3][4]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipole moments but do not have O-H or N-H bonds for hydrogen bonding.[5] They are expected to be good solvents for AC-D-BPA-OH due to their ability to interact with its polar functional groups without the strong hydrogen bonding that occurs in protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): While the carboxylic acid group can hydrogen bond with protic solvents, the large nonpolar portion of the molecule will likely limit its solubility in water.[4][6] In alcohols, the solubility is expected to be greater than in water due to the presence of their own nonpolar alkyl chains.

-

Aqueous Basic Solutions (e.g., dilute NaOH, NaHCO3): The carboxylic acid will react with a base to form a salt. This ionic salt will be significantly more polar than the parent compound, leading to a substantial increase in aqueous solubility.[1][2]

Common Laboratory Solvents: A Reference Table

The following table provides a list of common laboratory solvents, categorized by their polarity, which can be used in the experimental determination of AC-D-BPA-OH solubility.

| Solvent Name | Chemical Formula | Type | Polarity Index (P')[7] | Dielectric Constant (ε) at 20°C[8] | Boiling Point (°C)[8] |

| Nonpolar | |||||

| Hexane | C₆H₁₄ | Nonpolar | 0.1 | 1.89 | 69 |

| Toluene | C₇H₈ | Nonpolar | 2.4 | 2.38 | 111 |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | 2.8 | 4.34 | 35 |

| Polar Aprotic | |||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 3.1 | 9.08 | 40 |

| Acetone | C₃H₆O | Polar Aprotic | 5.1 | 20.7 | 56 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 4.4 | 6.02 | 77 |

| Acetonitrile | C₂H₃N | Polar Aprotic | 5.8 | 37.5 | 82 |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 6.4 | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 7.2 | 46.7 | 189 |

| Polar Protic | |||||

| Methanol | CH₃OH | Polar Protic | 5.1 | 32.7 | 65 |

| Ethanol | C₂H₅OH | Polar Protic | 4.3 | 24.5 | 78 |

| Isopropanol | C₃H₈O | Polar Protic | 3.9 | 19.9 | 82 |

| Water | H₂O | Polar Protic | 10.2 | 80.1 | 100 |

Experimental Determination of Solubility: A Step-by-Step Guide

A two-tiered approach is recommended for determining the solubility of AC-D-BPA-OH: a rapid qualitative assessment followed by a more rigorous quantitative analysis.

Part A: Qualitative Solubility Testing

This initial screening provides a quick and efficient way to categorize the solubility of AC-D-BPA-OH in a range of solvents.

Protocol:

-

Label a series of small, clean, and dry test tubes, one for each solvent to be tested.

-

Add approximately 10-20 mg of AC-D-BPA-OH to each test tube.

-

To the first test tube, add the chosen solvent dropwise, starting with 0.5 mL.

-

After each addition, vortex or shake the tube vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid against a contrasting background.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, vortexing after each addition.

-

If the solid remains after 3 mL of solvent has been added, the compound is considered "sparingly soluble" or "insoluble."

-

Record your observations for each solvent.

Caption: A flowchart illustrating the steps for qualitative solubility testing.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][9][10]

Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of AC-D-BPA-OH (e.g., 50-100 mg) into a series of screw-cap vials, one for each solvent. The key is to have undissolved solid remaining at the end of the experiment.[10]

-

Pipette a precise volume of the desired solvent (e.g., 5 mL) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[2][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same solubility value.[10]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of AC-D-BPA-OH in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standard solutions of AC-D-BPA-OH of known concentrations.

-

Calculate the solubility of AC-D-BPA-OH in the original solvent by back-calculating from the dilution factor.

-

Caption: A diagram showing the workflow for quantitative solubility determination using the shake-flask method.

Data Interpretation and Reporting

The results of the solubility studies should be reported clearly and concisely. For qualitative data, a simple table indicating "soluble," "sparingly soluble," or "insoluble" for each solvent is sufficient. For quantitative data, the solubility should be expressed in units such as mg/mL or mol/L at the specified temperature.

Conclusion

This guide provides a robust framework for determining the solubility of AC-D-BPA-OH. By combining theoretical predictions based on its chemical structure with systematic experimental protocols, researchers can obtain reliable and accurate solubility data. This information is critical for a wide range of applications, from designing effective drug delivery systems to developing new materials and understanding the environmental fate of this compound.

References

-

Bisphenol A - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 25, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 25, 2026, from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved January 25, 2026, from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Retrieved January 25, 2026, from [Link]

-

Maken, T., & Lounnas, V. (2021). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 26(11), 3247. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 25, 2026, from [Link]

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, March 10). Bisphenol A. Retrieved January 25, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Santa Monica College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved January 25, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 25, 2026, from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved January 25, 2026, from [Link]

-

YouTube. (2017, May 9). Qual Lab Solubility Testing. Retrieved January 25, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 25, 2026, from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 25, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of BPA and its derivatives lacking the hydroxyl group(s)... Retrieved January 25, 2026, from [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved January 25, 2026, from [Link]

- University of Notre Dame. (n.d.). Properties of Organic Solvents.

-

ResearchGate. (n.d.). Chemical structures of bisphenol A (BPA) and bisphenol B (BPB). Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Bisphenol A. Retrieved January 25, 2026, from [Link]

- Miller's Home. (n.d.). Solvent Polarity Table.

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved January 25, 2026, from [Link]

Sources

- 1. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 2. scielo.br [scielo.br]

- 3. ajrconline.org [ajrconline.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 6. youtube.com [youtube.com]

- 7. Polarity Index [macro.lsu.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. bioassaysys.com [bioassaysys.com]

- 10. dissolutiontech.com [dissolutiontech.com]

A Researcher's Guide to the Spectroscopic Characterization of Bisphenol A and Its Derivatives

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic techniques used to characterize Bisphenol A (BPA) and its derivatives. As concerns over the endocrine-disrupting properties of BPA have led to the increased use of structural analogs, a thorough understanding of their spectroscopic signatures is paramount for identification, quantification, and safety assessment. This guide moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols.

Introduction: The Analytical Imperative for Bisphenol A Derivatives

Bisphenol A (4,4'-(propane-2,2-diyl)diphenol) is a foundational chemical in the production of polycarbonate plastics and epoxy resins.[1] Its widespread use has led to ubiquitous human exposure, with food being a primary route.[2] The estrogenic activity of BPA and its potential adverse health effects have prompted regulatory restrictions and the introduction of numerous BPA alternatives, such as Bisphenol S (BPS) and Bisphenol F (BPF).[1][3] These derivatives, however, are not without their own potential health concerns, making their accurate detection and characterization a critical analytical challenge.[3]

This guide provides a detailed exploration of the three core spectroscopic techniques for the structural elucidation and quantification of BPA derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Causality in Experimental Design for NMR Analysis

The choice of solvent and NMR spectrometer frequency are critical decisions that directly impact the quality of the resulting spectra. For BPA and its derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent due to its ability to dissolve a wide range of phenolic compounds and its unobtrusive solvent signals.[4][5] High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve better signal dispersion, which is particularly important for resolving the often-complex aromatic regions of the spectra of BPA derivatives.[6]

¹H and ¹³C NMR Spectral Data for Bisphenol A and Key Derivatives

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for BPA, BPF, and BPS. These values serve as a foundational reference for the identification of these compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [4][5]

| Compound | Ar-H (ortho to OH) | Ar-H (meta to OH) | Bridge Protons | Phenolic OH |

| BPA | ~6.98 (d) | ~6.65 (d) | 1.53 (s, -C(CH₃)₂) | ~9.16 (s) |

| BPF | - | - | ~3.8 (s, -CH₂-) | - |

| BPS | - | - | - | - |

Note: Detailed, publicly available NMR data for BPF and BPS is less centralized than for BPA. The table will be updated as more verified data is acquired.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) [6][7]

| Compound | C-OH | C-ipso (bridge) | C-ortho | C-meta | Bridge Carbon |

| BPA | ~155.0 | ~140.0 | ~127.5 | ~114.5 | ~41.0 (-C(CH₃)₂) , ~30.5 (-CH₃) |

| BPF | ~155.8 | ~130.2 | ~129.5 | ~115.3 | ~40.7 (-CH₂-) |

| BPS | - | - | - | - | - |

Note: Comprehensive ¹³C NMR data for a wide range of BPA derivatives requires further consolidation from experimental sources. For instance, ¹³C NMR data has been reported for fluorene-9-bisphenol (BHPF), a BPA substitute, showing characteristic signals for its unique fluorenyl bridge.[6]

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the BPA derivative.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C acquisitions.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The "Why" Behind IR Analysis of BPA Derivatives

For BPA and its analogs, IR spectroscopy is particularly useful for confirming the presence of the key phenolic hydroxyl (-OH) group and for identifying changes in the bridging unit that connects the two phenyl rings. Attenuated Total Reflectance (ATR) is a common sampling technique as it requires minimal sample preparation.[1]

Characteristic IR Absorption Bands for BPA and its Derivatives